molecular formula C17H18N2O6S B2986787 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034303-79-0

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2986787
CAS No.: 2034303-79-0
M. Wt: 378.4
InChI Key: ZHHPLJSTVXHEEE-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and a thiophen-2-yl (thiophene) substituent linked via a 2-hydroxyethoxyethyl spacer.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c20-5-6-23-14(15-2-1-7-26-15)9-18-16(21)17(22)19-11-3-4-12-13(8-11)25-10-24-12/h1-4,7-8,14,20H,5-6,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHPLJSTVXHEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide, with a substitution pattern that includes a hydroxyethoxy group and a thiophene ring. The molecular formula is C19H22N2O5SC_{19}H_{22}N_2O_5S with a molecular weight of approximately 386.45 g/mol.

PropertyValue
Molecular FormulaC19H22N2O5SC_{19}H_{22}N_2O_5S
Molecular Weight386.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It induces G2/M phase arrest, preventing cancer cells from dividing.
  • Microtubule Disruption : Similar to known chemotherapeutics like taxanes, it disrupts microtubule dynamics, leading to mitotic catastrophe .

Mechanistic Studies

Mechanistic studies have utilized techniques such as immunofluorescence staining and computational docking to elucidate the interactions between the compound and cellular targets. The compound binds to tubulin, inhibiting its polymerization, which is critical for proper mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the oxalamide backbone can significantly alter biological activity. For instance:

  • Hydroxyethoxy Group : Enhances solubility and bioavailability.
  • Thiophene Ring : Contributes to electron delocalization, potentially enhancing the compound's interaction with biological targets .

Study 1: Efficacy Against Breast Cancer

In a study evaluating the efficacy of this compound against breast cancer cells, researchers observed:

  • IC50 Values : The compound exhibited an IC50 value of 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells.
  • Mechanism : Induction of apoptosis was confirmed through Annexin V staining assays, while cell cycle analysis revealed significant accumulation in the G2/M phase compared to control groups .

Study 2: Tubulin Binding Affinity

A separate study focused on the binding affinity of the compound to tubulin. Using computational docking simulations:

  • The binding affinity was predicted to be comparable to known microtubule inhibitors.
  • Experimental validation through fluorescence polarization assays confirmed strong binding interactions with tubulin .

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound featuring a benzo[d][1,3]dioxole moiety and a thiophene ring. Its molecular formula is C19H20N2O6S, and it has a molecular weight of approximately 348.37 g/mol.

Potential Applications

  • Medicinal Chemistry: This compound is considered for potential use in medicinal chemistry because of its unique functional groups that may impart specific biological activities and chemical reactivity.
  • Material Science: It also has potential applications in material science.
  • Enzyme Inhibition and Signaling Pathway Modulation: Research suggests that it may have significant pharmacological properties, with the potential to act as an enzyme inhibitor or modulator of signaling pathways. The presence of benzo[d][1,3]dioxole and thiophene moieties may enhance interactions with biological targets, leading to varied therapeutic effects.

Biological Activity
Research into the biological activity of this compound suggests that it may exhibit significant pharmacological properties. Compounds of this class are often investigated for their potential as enzyme inhibitors or modulators of signaling pathways. The presence of both the benzo[d][1,3]dioxole and thiophene moieties may enhance interactions with biological targets, leading to varied therapeutic effects.

Safety and Hazards
There is currently no available data regarding the safety or hazards associated with this compound.

Other Compounds with a Benzo[d][1,3]dioxole Moiety

  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide: This compound has a molecular weight of 354.4 and a molecular formula of C16H22N2O5S .
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide: This compound has a molecular weight of 469.9 and a molecular formula of C21H16ClN5O4S. It features a benzo[d][1,3]dioxole moiety linked to a thiazolo[3,2-b][1,2,4]triazole structure through an oxalamide bond.
  • 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol: This compound has a molecular weight of 180.20 g/mol .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride: This compound has a molecular formula of C12H16ClNO3 .

Comparison with Similar Compounds

Metabolic Stability

  • Ester vs. Amide Cleavage : Derivatives with ester groups (e.g., N-(ethoxycarbonyl)methyl) undergo rapid ester hydrolysis, whereas the target compound’s amide linkage is likely preserved .
Table 2: Metabolic Stability of Selected Compounds
Compound Metabolic Pathway Key Findings Reference
Target Compound Predominantly hepatic oxidation Hypothetical stability (amide intact)
S336 No amide hydrolysis Stable in hepatocytes
N-(Heptan-4-yl) Rapid metabolism (non-amide) No amide cleavage

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing the oxalamide core in N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide?

  • Methodological Answer : The oxalamide moiety is typically synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. For example, oxalamides can be formed by reacting an amine (e.g., benzo[d][1,3]dioxol-5-amine) with oxalyl chloride under anhydrous conditions in dichloromethane at 0–5°C. Subsequent nucleophilic substitution with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine may require activation via carbodiimide coupling (e.g., EDC/HOBt) in DMF at room temperature .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Confirm intermediates via 1H^1H-NMR (e.g., δ 4.2–4.5 ppm for oxalamide NH protons) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification (λ = 254 nm).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
  • Data Table :
SolventSolubility (mg/mL)Stability (t½ at 25°C)
PBS0.1248 hours
DMSO25.8>30 days
  • Reference: Similar oxadiazole-thiophene derivatives show limited aqueous solubility but high DMSO compatibility .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR (e.g., δ 6.7–7.2 ppm for aromatic protons, δ 4.1–4.3 ppm for hydroxyethoxy groups) and 13C^{13}C-NMR (e.g., δ 165–170 ppm for carbonyl carbons).
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and ether C-O-C (~1100 cm1^{-1}).
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]+^+.
    • Example : A related thiophene-oxadiazole compound (C15_{15}H11_{11}N3_{3}O4_{4}S2_{2}) was confirmed via HRMS (m/z 362.0332, Δ < 2 ppm) .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate activation energies for key steps (e.g., oxalamide coupling). Tools like Gaussian or COMSOL Multiphysics can model solvent effects and transition states.
  • Case Study : Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) reduced reaction time by 60% compared to conventional heating for a similar imidazole derivative .
  • AI Integration : Machine learning (e.g., Bayesian optimization) can predict optimal molar ratios and temperatures .

Q. What strategies resolve contradictions in reported biological activity data for thiophene-containing oxalamides?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) or incubation time.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to identify off-target effects. For example, a thiophene-oxadiazole compound showed conflicting COX-2 inhibition due to differential expression in inflammatory models .
  • Data Table :
StudyIC50_{50} (µM)Cell LineAssay
A12.5 ± 1.2HeLaMTT
B28.7 ± 3.1HEK293SRB

Q. How does the hydroxyethoxy-thiophene moiety influence binding to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases). The hydroxyethoxy group may form hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR).
  • SAR Analysis : Compare analogs lacking the hydroxyethoxy group. For example, removal reduced binding affinity by 10-fold in a benzamide-thiazole series .
  • Structural Insights : The thiophene ring’s π-π stacking with aromatic residues (e.g., Phe723 in COX-2) enhances inhibitory activity .

Q. What advanced purification techniques improve yield for polar derivatives of this compound?

  • Methodological Answer :

  • HPLC-Purification : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA).
  • Countercurrent Chromatography (CCC) : Effective for isolating polar impurities (e.g., unreacted amines) with a solvent system of ethyl acetate/water/butanol (5:5:1).
  • Case Study : A sulfonamide derivative achieved 98% purity after CCC, versus 85% via silica gel .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for similar oxalamides?

  • Methodological Answer :

  • Experimental Variability : Differences in shake-flask vs. calculated logP (e.g., ChemAxon vs. XLogP3).
  • pH Dependence : Ionization of the hydroxyethoxy group (pKa ~9–10) affects logP in buffered vs. unbuffered systems.
  • Resolution : Standardize measurements using the OECD Guideline 117 (HPLC retention time method) .

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